molecular formula C16H30O8Si B1142068 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal CAS No. 117136-33-1

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Cat. No.: B1142068
CAS No.: 117136-33-1
M. Wt: 378.49
InChI Key:
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Description

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a chemical compound with the empirical formula C16H28O6Si and a molecular weight of 344.48 g/mol . This compound is a derivative of D-glucal, which is a sugar molecule. The presence of acetyl and tert-butyldimethylsilyl groups makes it a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry.

Mechanism of Action

Target of Action

3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are complex carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .

Mode of Action

The compound’s mode of action is primarily through its incorporation into oligosaccharides. It interacts with its targets by being chemically bonded to other monosaccharides to form oligosaccharides. These oligosaccharides then interact with specific proteins or receptors, leading to various biological effects .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are dependent on the specific oligosaccharides that it forms. These oligosaccharides can be involved in numerous biochemical pathways, including those related to cell signaling, immune response, and cellular adhesion .

Pharmacokinetics

Oligosaccharides generally have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are again dependent on the specific oligosaccharides it forms. These can range from modulating immune responses to altering cell-cell interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal. For instance, certain conditions may favor the formation of specific oligosaccharides, thereby influencing the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process begins with the acetylation of the 3 and 4 hydroxyl groups using acetic anhydride in the presence of a base such as pyridine. This is followed by the silylation of the 6 hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .

Scientific Research Applications

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.

    Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is unique due to the combination of acetyl and silyl protecting groups. This dual protection allows for selective deprotection and functionalization, making it a highly versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMSALVNCCUAW-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746584
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117136-33-1
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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